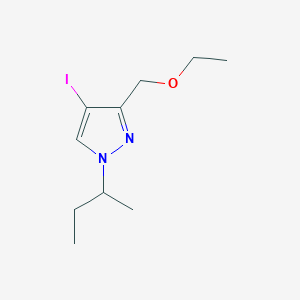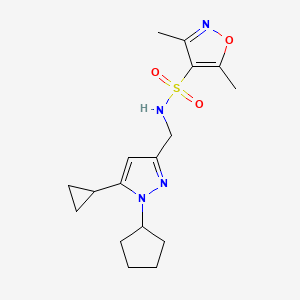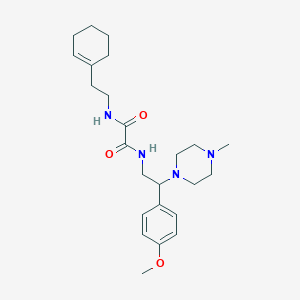![molecular formula C8H11ClN4O B2733688 {[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 2097936-56-4](/img/structure/B2733688.png)
{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the molecule in 3-(1-Methyl-1H-pyrrol-2-yl)pyridine . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms. The presence of these heterocycles often contributes to the bioactivity of the compound.
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of the pyrrole and oxadiazole rings. These rings are likely connected by a methylene (-CH2-) bridge .Chemical Reactions Analysis
The reactivity of your compound would be influenced by the presence of the heterocycles. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions. Oxadiazole rings can participate in nucleophilic substitution reactions at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by the presence of the heterocycles and the amine group. For example, the compound would likely exhibit some degree of polarity due to the presence of the nitrogen and oxygen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those with a 1,2,4-oxadiazole moiety, have been extensively studied. These compounds are synthesized using various primary amines and analyzed using techniques such as X-Ray crystallography, FT-IR, UV–visible, and NMR spectroscopy. The structural analysis reveals interesting geometric parameters and potential biological activities against cancer and microbes due to specific pharmacophore sites (Titi et al., 2020).
Anticancer Evaluation
A series of compounds including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases have shown significant cytotoxicity against various human cancer cell lines. Notably, Mannich bases exhibited potent activity against gastric cancer cells, highlighting the therapeutic potential of these heterocyclic compounds in cancer treatment (Abdo & Kamel, 2015).
Optical Properties and Material Science Applications
The development of blue light-emitting polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring demonstrates the material science applications of these compounds. They exhibit high thermal stability and fluorescence in the blue region, making them suitable for various optical and electronic applications (Hamciuc et al., 2015).
Metabolism Studies
Research into the metabolism of related compounds, such as BMS-645737, a vascular endothelial growth factor receptor-2 antagonist, offers insights into the metabolic pathways involving both oxidation and conjugation reactions. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Johnson et al., 2008).
Enantiomer Resolution
The resolution of enantiomers of alcohols and amines after derivatization with a novel fluorescent chiral reagent highlights the importance of these compounds in stereochemical studies and the development of enantiomerically pure pharmaceuticals (Toyo’oka et al., 1994).
Antimicrobial and Insecticidal Activity
The structural modification of 1,3,4-oxadiazoles to enhance their biological activities is an ongoing area of research, with applications ranging from antimicrobial agents to potential insecticides. The synthesis of novel compounds and their evaluation against a variety of pathogens and pests contribute to the development of new therapeutic and agricultural chemicals (Liu et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8;/h2-4H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDJRSPBNSCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2733608.png)
![N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733610.png)
![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2733611.png)
![N-(4-chloro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733613.png)


![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)


